Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound with the following chemical structure:
Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate
This compound belongs to the imidazo[1,2-a]pyridine family and contains both an imidazole ring and a pyridine ring. Imidazo[1,2-a]pyridines exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate involves several steps. One common synthetic route includes the condensation of 2-aminopyridine with formic acid under appropriate conditions. The resulting intermediate is then esterified with methanol to yield the desired compound .
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods mentioned above.
Chemical Reactions Analysis
Reactivity:: Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions on the imidazo[1,2-a]pyridine ring.
- Other reagents specific to the desired reaction (e.g., oxidants, reducing agents).
Formic Acid: Used in the initial condensation step.
Methanol: Essential for esterification.
Major Products:: The major product of the synthetic route described above is this compound itself.
Scientific Research Applications
Chemistry::
Building Block: It serves as a building block for more complex molecules due to its unique ring system.
Catalysis: Imidazo[1,2-a]pyridines can act as catalysts in various reactions.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Biological Activity: Investigations into its biological effects, such as antimicrobial or anticancer properties.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mechanism of Action
The specific mechanism of action for Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate depends on its context (e.g., as a drug candidate). Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate is unique in its structure, it shares similarities with other imidazo[1,2-a]pyridines. Some related compounds include methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate and Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-3-2-4-9-11-7(6-13)5-12(8)9/h2-6H,1H3 |
InChI Key |
BABGINFCTOMDPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)C=O |
Origin of Product |
United States |
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